1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one
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Overview
Description
1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one, also known as trifluoromethyl ketone, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a versatile building block for the synthesis of various organic molecules and has been used in a wide range of applications such as pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The mechanism of action of 1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form adducts.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one is its versatility as a building block for the synthesis of various organic molecules. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using this compound in lab experiments is its high cost.
Future Directions
1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one has the potential for further research in various fields. Some of the future directions for research include:
1. Development of new synthetic methods for the preparation of this compound.
2. Investigation of the mechanism of action of this compound.
3. Synthesis of new organic molecules using this compound as a building block.
4. Development of new materials based on this compound.
5. Exploration of the potential pharmaceutical and agrochemical applications of this compound.
In conclusion, 1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one is a versatile building block for the synthesis of various organic molecules and has been used in a wide range of applications such as pharmaceuticals, agrochemicals, and materials science. While there is limited information available on the biochemical and physiological effects of this compound, it has low toxicity and is not mutagenic or carcinogenic. Further research is needed to explore the potential applications of this compound in various fields.
Synthesis Methods
The synthesis of 1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one can be achieved through several methods. One of the most commonly used methods is the Friedel-Crafts acylation of 1,1,1-trifluoro-3,4-dimethylpent-3-ene with acetyl chloride. Another method involves the reaction of 1,1,1-trifluoro-3,4-dimethylpent-3-ene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst.
Scientific Research Applications
1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. It has also been used in materials science for the preparation of polymers, resins, and coatings.
properties
CAS RN |
163882-70-0 |
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Product Name |
1,1,1-Trifluoro-3,4-dimethylpent-4-en-2-one |
Molecular Formula |
C7H9F3O |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-3,4-dimethylpent-4-en-2-one |
InChI |
InChI=1S/C7H9F3O/c1-4(2)5(3)6(11)7(8,9)10/h5H,1H2,2-3H3 |
InChI Key |
RYMJHKVCCBXQCU-UHFFFAOYSA-N |
SMILES |
CC(C(=C)C)C(=O)C(F)(F)F |
Canonical SMILES |
CC(C(=C)C)C(=O)C(F)(F)F |
synonyms |
4-Penten-2-one, 1,1,1-trifluoro-3,4-dimethyl- |
Origin of Product |
United States |
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